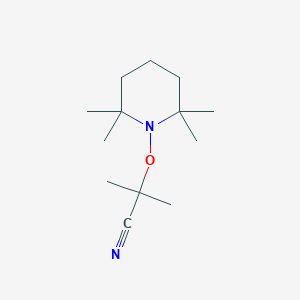
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is an organic compound that belongs to the class of hindered amines. It is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered. This compound is known for its stability and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable nitrile compound. One common method is the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. The reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents such as oxone.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the nitrile group.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: The major products are often oximes or nitrile oxides.
Reduction: The primary products are amines.
Substitution: The products depend on the nucleophile used, often resulting in substituted amines or alcohols.
Scientific Research Applications
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile involves its ability to stabilize free radicals. The sterically hindered piperidine ring prevents the compound from reacting readily with other molecules, allowing it to act as a stabilizer. This property is particularly useful in preventing the degradation of polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring but without the nitrile group.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is unique due to the presence of both the nitrile group and the sterically hindered piperidine ring. This combination imparts significant stability and reactivity, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
71983-04-5 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-methyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanenitrile |
InChI |
InChI=1S/C13H24N2O/c1-11(2)8-7-9-12(3,4)15(11)16-13(5,6)10-14/h7-9H2,1-6H3 |
InChI Key |
IZMUYZWVFCIQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(C)(C)C#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


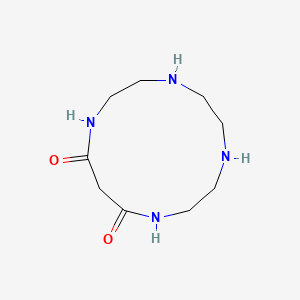

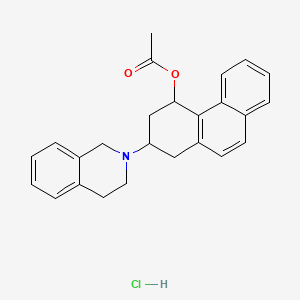
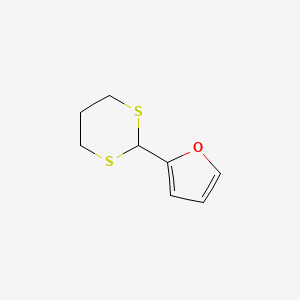
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
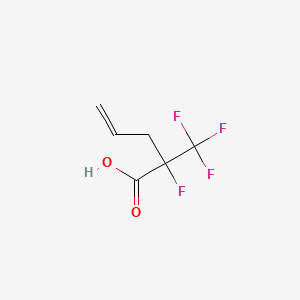

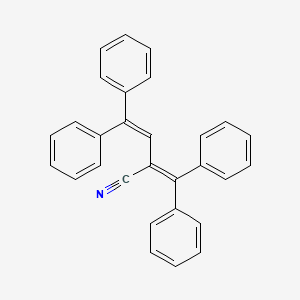
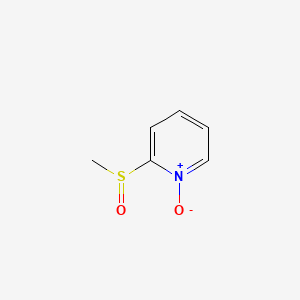
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
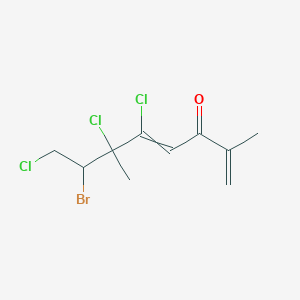
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
